3-Methyl-2-[methyl(phenyl)amino]butanenitrile
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Overview
Description
3-Methyl-2-[methyl(phenyl)amino]butanenitrile is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a methyl group and a methyl(phenyl)amino group. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[methyl(phenyl)amino]butanenitrile can be achieved through several methods. One common approach involves the reaction of isovaleraldehyde with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or crystallization may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[methyl(phenyl)amino]butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed.
Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, oximes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-2-[methyl(phenyl)amino]butanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-2-[methyl(phenyl)amino]butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanenitrile: Similar in structure but lacks the methyl(phenyl)amino group.
2-Phenyl-3-aminobutane: Shares the phenyl and amino groups but differs in the nitrile substitution
Uniqueness
3-Methyl-2-[methyl(phenyl)amino]butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
88017-51-0 |
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Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-methyl-2-(N-methylanilino)butanenitrile |
InChI |
InChI=1S/C12H16N2/c1-10(2)12(9-13)14(3)11-7-5-4-6-8-11/h4-8,10,12H,1-3H3 |
InChI Key |
WEPAXEFOFVKFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#N)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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